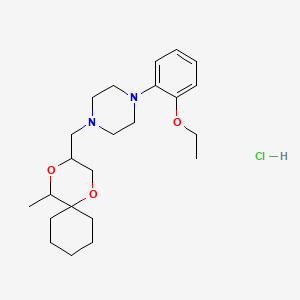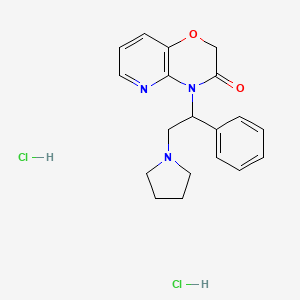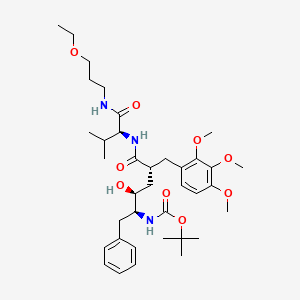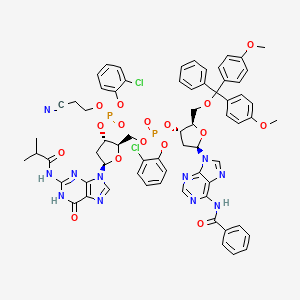
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethanolamine under high temperature and pressure.
Introduction of the ethoxyphenyl group: This step might involve the reaction of piperazine with 2-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide.
Formation of the spiro compound: The spiro compound can be synthesized by reacting the intermediate with 5-methyl-1,4-dioxaspiro(5.5)undecane under acidic conditions.
Formation of the monohydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the spiro compound, potentially leading to the opening of the dioxaspiro ring.
Substitution: The piperazine ring can undergo substitution reactions, particularly nucleophilic substitutions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could lead to ring-opened derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, infections, and cancer.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter activity in the brain. The specific pathways involved depend on the particular structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Piperazine, 1-(2-methoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
Uniqueness
The unique combination of the ethoxyphenyl group and the spiro compound in Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride may confer distinct pharmacological properties, such as enhanced binding affinity to specific receptors or improved metabolic stability.
Properties
CAS No. |
97306-30-4 |
|---|---|
Molecular Formula |
C23H37ClN2O3 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-3-26-22-10-6-5-9-21(22)25-15-13-24(14-16-25)17-20-18-27-23(19(2)28-20)11-7-4-8-12-23;/h5-6,9-10,19-20H,3-4,7-8,11-18H2,1-2H3;1H |
InChI Key |
JDCYGCYRYDBEIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3COC4(CCCCC4)C(O3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















